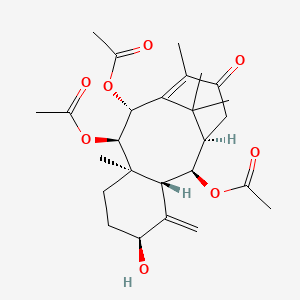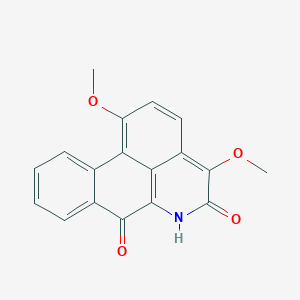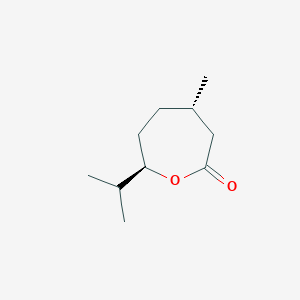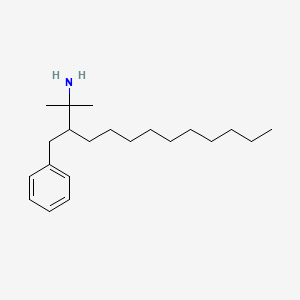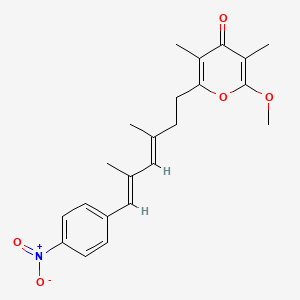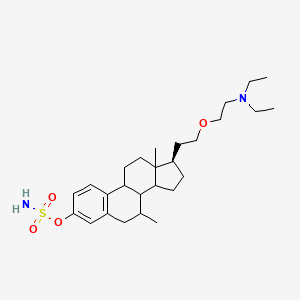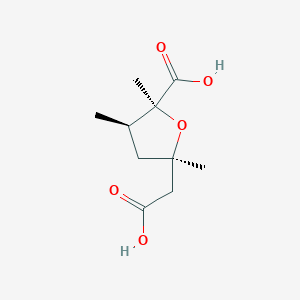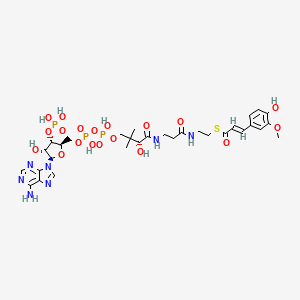
withaphysalin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
withaphysalin M is a natural product found in Acnistus arborescens with data available.
Scientific Research Applications
Antileukemic Activity
Withaphysalin M has been identified as having significant antileukemic activity. In studies, it demonstrated the capacity to reduce viable cells in leukemia cell lines while showing limited cytotoxicity to peripheral blood mononuclear cells. This specificity highlights its potential as a targeted treatment for leukemia (Rocha et al., 2006).
Cytotoxic Properties
Research has shown that withaphysalin M possesses potent cytotoxic properties against various human cancer cell lines. Its ability to induce cell death in cancerous cells while sparing healthy cells suggests a promising application in cancer therapy (Veras et al., 2004).
Anti-Inflammatory Potential
Studies have also revealed the anti-inflammatory potential of withaphysalin M. It has been shown to exhibit significant effects in inhibiting inflammatory responses in cell-based models. This finding suggests potential applications in treating inflammatory diseases (Hu et al., 2022).
Applications in Parkinson's Disease Therapy
Withaphysalin M has been identified in a computational study as a potential bioenhancer for L-DOPA therapy in Parkinson's disease. It was found to have a strong binding efficiency against human catechol-O-methyltransferase, which could enhance the effectiveness of L-DOPA therapy (Rath et al., 2020).
properties
Product Name |
withaphysalin M |
|---|---|
Molecular Formula |
C28H34O7 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(1R,2S,5S,6R,9R,12S,13R,17S,18R,20R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicos-15-ene-8,14-dione |
InChI |
InChI=1S/C28H34O7/c1-13-11-21(33-23(31)14(13)2)26(4)18-6-5-17-15-12-22-28(34-22)20(30)8-7-19(29)25(28,3)16(15)9-10-27(17,18)24(32)35-26/h7-8,15-18,20-22,30H,5-6,9-12H2,1-4H3/t15-,16+,17+,18-,20+,21-,22-,25+,26-,27-,28-/m1/s1 |
InChI Key |
GUTRJAVJYHGRQZ-BGDMQGTOSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]6[C@]7([C@@]5(C(=O)C=C[C@@H]7O)C)O6)C(=O)O2)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C(=O)O2)C)C |
synonyms |
el-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-1,18-dioxowitha-2,24-dienolide withaphysalin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)

